(1S)-Chrysanthemolactone

Descripción

Propiedades

Fórmula molecular |

C10H16O2 |

|---|---|

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6?,7-/m1/s1 |

Clave InChI |

XAKBEOUVVTWXNF-COBSHVIPSA-N |

SMILES isomérico |

CC1(CC2[C@@H](C2(C)C)C(=O)O1)C |

SMILES canónico |

CC1(CC2C(C2(C)C)C(=O)O1)C |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling (1S)-Chrysanthemolactone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation procedures for (1S)-Chrysanthemolactone, a sesquiterpenoid lactone of interest for its potential biological activities. This document details the primary plant source, comprehensive experimental protocols for extraction and purification, and summarizes key quantitative and spectroscopic data.

Natural Source

This compound, also referred to as (-)-Chrysanthemolactone, has been successfully isolated from the aerial parts of Chrysanthemum lavandulifolium. This perennial herbaceous plant, belonging to the Asteraceae family, is native to East Asia and is a rich source of various bioactive secondary metabolites, including a diverse array of terpenoids.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound from Chrysanthemum lavandulifolium.

| Parameter | Value |

| Plant Material (dried aerial parts) | 10 kg |

| Crude Extract (95% EtOH) | 850 g |

| Final Yield of this compound | 15 mg |

| Optical Rotation [α]D25 | -85.7 (c 0.1, CHCl3) |

Experimental Protocols

The isolation of this compound from Chrysanthemum lavandulifolium involves a multi-step process of extraction, fractionation, and chromatographic purification. The detailed methodology is outlined below.

Extraction

-

Plant Material Preparation: Air-dry the aerial parts of Chrysanthemum lavandulifolium and pulverize the dried material.

-

Solvent Extraction: Macerate the powdered plant material (10 kg) with 95% ethanol (B145695) (EtOH) at room temperature. Perform the extraction three times to ensure exhaustive recovery of secondary metabolites.

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract (850 g).

Fractionation

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Fraction Collection: Collect the respective solvent layers to yield the petroleum ether, EtOAc, and n-BuOH fractions. This compound is primarily found in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of column chromatography steps to isolate the target compound.

-

Silica Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate (from 1:0 to 0:1, v/v).

-

Fraction Collection: Collect fractions based on thin-layer chromatography (TLC) analysis.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Chloroform/Methanol (B129727) (CHCl3/MeOH, 1:1, v/v).

-

Purpose: To remove pigments and larger molecules.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).

-

Detection: UV detector.

-

Outcome: Collection of the pure this compound (15 mg).

-

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Chrysanthemum lavandulifolium.

Caption: Workflow for the isolation of this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of (1S)-Chrysanthemolactone in Plants

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive understanding of the biosynthetic pathway of (1S)-Chrysanthemolactone, a monoterpenoid lactone with significant biological activities, is crucial for its potential applications in pharmaceuticals and agriculture. This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, detailing the enzymatic steps, quantitative data, and experimental protocols necessary to elucidate and engineer this valuable natural product's synthesis.

The biosynthesis of this compound is a multi-step enzymatic cascade originating from the universal isoprenoid precursor, dimethylallyl diphosphate (B83284) (DMAPP). The pathway can be broadly divided into three key stages: the formation of the chrysanthemyl skeleton, the oxidation of the chrysanthemol (B1213662) intermediate, and the final lactonization step.

The Biosynthetic Pathway to this compound

The proposed biosynthetic pathway for this compound is as follows:

-

Formation of Chrysanthemyl Diphosphate (CPP): The pathway initiates with the condensation of two molecules of DMAPP, catalyzed by the enzyme Chrysanthemyl Diphosphate Synthase (CDS) . This bifunctional enzyme facilitates both the formation of the cyclopropane (B1198618) ring characteristic of the chrysanthemyl moiety and the subsequent release of chrysanthemyl diphosphate (CPP).

-

Hydrolysis to Chrysanthemol: CPP is then hydrolyzed to chrysanthemol . Evidence suggests that CDS itself can catalyze this reaction, showcasing its dual functionality.

-

Oxidation to Chrysanthemic Acid: The alcohol group of chrysanthemol undergoes a two-step oxidation to a carboxylic acid, yielding chrysanthemic acid . This process is catalyzed sequentially by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) .

-

Lactonization to this compound: The final and critical step is the presumed intramolecular esterification (lactonization) of a hydroxylated chrysanthemic acid derivative to form the characteristic five-membered lactone ring of This compound . While the specific enzyme has not been definitively identified, it is strongly hypothesized to be a cytochrome P450 monooxygenase (CYP) , a versatile class of enzymes known to catalyze a wide range of oxidative reactions in plant secondary metabolism.

Quantitative Insights into the Pathway

Quantitative data is essential for understanding the efficiency and potential bottlenecks in a biosynthetic pathway. The following table summarizes the available kinetic and concentration data for the intermediates and enzymes involved in this compound synthesis.

| Enzyme/Metabolite | Parameter | Value | Organism/Conditions | Reference |

| Chrysanthemyl Diphosphate Synthase (CDS) | K_m for CPP | 196 µM | In vitro assay | |

| Terpenoid Content | Total Terpenoids | Up to 730 µg/g fresh weight | Chrysanthemum morifolium roots | [1] |

Note: Further research is required to determine the kinetic parameters for the ADH and ALDH enzymes and to quantify the in planta concentrations of all pathway intermediates.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols are provided for the key enzymes and analytical techniques.

Enzyme Assays

Chrysanthemyl Diphosphate Synthase (CDS) Assay:

A detailed protocol for the CDS assay involves the incubation of the purified enzyme with its substrate, DMAPP, followed by the detection of the product, chrysanthemol (after dephosphorylation).

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM DMAPP.

-

Enzyme Addition: Add purified CDS enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) for the presence of chrysanthemol.

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) Assays:

The activities of ADH and ALDH can be monitored spectrophotometrically by measuring the change in absorbance of the cofactor NAD(P)⁺/NAD(P)H at 340 nm.

ADH Assay Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.8), 2.5 mM NAD⁺, and 10 mM chrysanthemol.

-

Enzyme Addition: Add the crude or purified ADH enzyme extract.

-

Measurement: Monitor the increase in absorbance at 340 nm over time.

ALDH Assay Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM sodium pyrophosphate buffer (pH 9.0), 1.5 mM NAD⁺, and 1 mM chrysanthemic aldehyde.

-

Enzyme Addition: Add the crude or purified ALDH enzyme extract.

-

Measurement: Monitor the increase in absorbance at 340 nm over time.

Analytical Methodology

Quantification of this compound and its Precursors by GC-MS:

This protocol outlines the extraction, derivatization, and analysis of the target compounds from plant material.

Protocol:

-

Extraction: Homogenize fresh or frozen plant tissue in a suitable organic solvent (e.g., ethyl acetate) containing an internal standard.

-

Derivatization (for acidic compounds): Evaporate the solvent and derivatize the residue using a silylating agent (e.g., BSTFA with TMCS) to convert carboxylic acids to their more volatile trimethylsilyl (B98337) esters.

-

GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Quantification: Use a standard curve of authentic standards to quantify the target compounds based on their peak areas relative to the internal standard.

Visualizing the Pathway and Workflows

To provide a clear visual representation of the biosynthetic pathway and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of this compound from DMAPP.

Caption: A typical experimental workflow for the characterization of biosynthetic enzymes.

Future Directions

While significant progress has been made in understanding the biosynthesis of this compound, several key areas require further investigation. The definitive identification and characterization of the cytochrome P450 enzyme responsible for the final lactonization step is a primary objective. Furthermore, a more comprehensive quantitative analysis of all pathway intermediates and the kinetic characterization of the involved ADH and ALDH enzymes will be crucial for developing robust metabolic engineering strategies for the enhanced production of this valuable natural product. This technical guide provides the foundational knowledge and methodologies to propel these future research endeavors.

References

What is the chemical structure of (1S)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

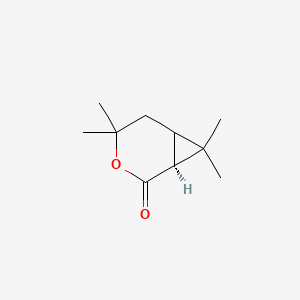

(1S)-Chrysanthemolactone, with the systematic IUPAC name (1S,3R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one, is a bicyclic monoterpenoid. Its chemical structure consists of a cyclopropane (B1198618) ring fused to a lactone ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| CAS Number | 14087-71-9 | [1] |

| IUPAC Name | (1S,3R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | [1] |

| SMILES | CC1(C2C(C(=O)O1)C2(C)C)C | N/A |

| InChI | InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m1/s1 | N/A |

| Melting Point | 80-83 °C | N/A |

| Boiling Point | 235.61 °C (estimated) | N/A |

Synthesis and Characterization

A detailed, peer-reviewed experimental protocol for the specific enantioselective synthesis of this compound could not be located in the available scientific literature. While methods for the synthesis of related compounds, such as chrysanthemic acid and its derivatives, have been published, a direct and reproducible protocol for this compound is not publicly documented.[2]

Similarly, a comprehensive public repository of its spectral data is not available. For researchers aiming to synthesize or isolate this compound, the following analytical techniques would be essential for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for elucidating the precise connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups, notably the lactone carbonyl group.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and provide information about the fragmentation pattern, further confirming the structure.

A logical workflow for the characterization of this compound following a potential synthesis is proposed below.

Biological Activity and Signaling Pathways

The biological activities of chrysanthemolactone, particularly the (1S)- stereoisomer, are not well-documented in the scientific literature. While some studies have investigated the broader pharmacological effects of extracts from plants of the Chrysanthemum genus, which are known to contain a variety of sesquiterpenoids, specific data on the mechanism of action of this compound is lacking.[3]

Research on other lactone-containing natural products suggests a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4] However, without specific studies on this compound, any proposed mechanism of action would be purely speculative.

For drug development professionals, the lack of information on the biological targets and signaling pathways of this compound represents a significant knowledge gap. A potential research workflow to investigate its biological activity is outlined below.

Conclusion and Future Directions

This compound is a chemically defined natural product whose biological potential remains largely unexplored. The information available in the public domain is insufficient to provide a detailed technical guide on its experimental protocols and biological functions. This highlights a clear opportunity for further research. Future studies should focus on:

-

Development of a robust and stereoselective synthetic route to obtain sufficient quantities of this compound for detailed study.

-

Comprehensive spectroscopic analysis to create a publicly available, validated dataset for this molecule.

-

Systematic screening for biological activities to identify potential therapeutic applications.

-

Elucidation of the mechanism of action and any relevant signaling pathways to understand its molecular targets and cellular effects.

Such research would be invaluable to the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | C10H16O2 | CID 572957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A stereoselective synthesis of trans-chrysanthemic acid - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (1S)-Chrysanthemolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the structure of (1S)-Chrysanthemolactone, a monoterpene lactone. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound relies on the combined interpretation of data from various spectroscopic methods. The following tables summarize the expected quantitative data for this compound.

Table 1: 1H NMR Spectroscopic Data (500 MHz, CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~4.20 | dd | ~8.5, 6.5 | 1H | H-C-O (lactone) |

| ~2.50 | m | - | 1H | H-C-C=O |

| ~1.80 - 1.95 | m | - | 1H | Cyclopropane CH |

| ~1.20 - 1.40 | m | - | 1H | Cyclopropane CH |

| ~1.70 | s | - | 3H | Vinylic CH3 |

| ~1.25 | s | - | 3H | Gem-dimethyl CH3 |

| ~1.15 | s | - | 3H | Gem-dimethyl CH3 |

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCl3)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~175.0 | C | C=O (lactone) |

| ~140.0 | C | Vinylic C (quaternary) |

| ~125.0 | C | Vinylic C (quaternary) |

| ~80.0 | CH | C-O (lactone) |

| ~40.0 | CH | Cyclopropane CH |

| ~30.0 | C | Cyclopropane C (quaternary) |

| ~28.0 | CH | CH |

| ~25.0 | CH3 | Vinylic CH3 |

| ~22.0 | CH3 | Gem-dimethyl CH3 |

| ~20.0 | CH3 | Gem-dimethyl CH3 |

Table 3: IR Spectroscopic Data (ATR)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretch (alkane) |

| ~1770 | Strong | C=O stretch (γ-lactone) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1450, ~1375 | Medium | C-H bend (alkane) |

| ~1150 | Strong | C-O stretch (lactone) |

Table 4: Mass Spectrometry Data (EI)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 166 | ~40 | [M]+ (Molecular Ion) |

| 151 | ~60 | [M - CH3]+ |

| 123 | ~100 | [M - CO - CH3]+ or [M - C3H7]+ |

| 95 | ~80 | Further fragmentation |

| 81 | ~90 | Further fragmentation |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.[1][2]

-

Sample Preparation: A sample of approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: 1H and 13C NMR spectra are recorded on a 500 MHz spectrometer.

-

1H NMR Acquisition: The proton NMR spectrum is acquired with a 90° pulse angle.[2] A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.

-

13C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a relaxation delay are used to ensure accurate integration of all carbon signals, including quaternary carbons.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

-

Sample Preparation: A small amount of the neat this compound oil or a concentrated solution in a volatile solvent is applied directly to the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. If the sample is a solid, a small amount is pressed against the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer equipped with a universal ATR accessory.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected first. The sample is then applied, and the sample spectrum is recorded. The final spectrum is an average of multiple scans (typically 16 or 32) at a resolution of 4 cm-1 over the range of 4000-400 cm-1.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.[10][11]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electron ionization (EI) source is used for analysis.

-

Data Acquisition: The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500 Da. The instrument is calibrated to ensure high mass accuracy.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis and structure elucidation of a natural product.

References

- 1. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Elucidating the Biological Significance of Sesquiterpenoids in Chrysanthemum morifolium: A Technical Overview

Preamble: Initial inquiries into the specific biological role of (1S)-Chrysanthemolactone within Chrysanthemum morifolium have not yielded direct evidence of its presence or characterized functions in the existing scientific literature. Consequently, this technical guide broadens its scope to address the well-documented biological activities of other sesquiterpene lactones and major bioactive compounds isolated from Chrysanthemum morifolium and related species. This paper will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Chrysanthemum morifolium.

Chrysanthemum morifolium, a plant with a long history in traditional medicine, is a rich source of various bioactive phytochemicals, including flavonoids, phenolic acids, and terpenoids.[1][2] Among these, sesquiterpenoids, a class of C15 isoprenoids, have garnered significant attention for their diverse pharmacological effects.[1]

Anti-inflammatory and Immunomodulatory Activities

Extracts of Chrysanthemum morifolium have demonstrated notable anti-inflammatory properties. The primary mechanism involves the modulation of key signaling pathways implicated in the inflammatory response. For instance, certain compounds within the extracts have been shown to suppress the activation of the NF-κB signaling pathway.[3] This is a critical pathway that governs the expression of pro-inflammatory cytokines and mediators.

Sesquiterpene lactones, in particular, are recognized for their anti-inflammatory potential. While not explicitly detailed for a specific lactone from C. morifolium in the provided context, the general mechanism for this class of compounds often involves the inhibition of pro-inflammatory transcription factors.

Anticancer Potential

The anticancer properties of Chrysanthemum morifolium extracts are a significant area of research. These effects are attributed to a variety of its chemical constituents that can induce apoptosis, inhibit cell proliferation, and prevent migration and invasion of cancer cells.[4] Flavonoids and other phenolic compounds have been identified as key contributors to these anticancer activities.[4][5] While specific sesquiterpene lactones from C. morifolium with anticancer activity are not detailed in the immediate search results, this class of compounds is widely studied for its cytotoxic effects against various cancer cell lines.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds isolated from Chrysanthemum morifolium. Certain novel compounds, including arylnaphthalene lignans (B1203133) and phenolic glycosides, have demonstrated significant neuroprotective activity against hydrogen peroxide-induced neurotoxicity in human neuroblastoma SH-SY5Y cells.[6] This suggests a potential therapeutic application in mitigating oxidative stress-related neuronal damage.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes relevant data for extracts and other compounds from Chrysanthemum morifolium.

| Compound/Extract | Bioactivity | Cell Line/Model | IC50/Effective Concentration | Reference |

| White Flower Extract | Antioxidant (DPPH) | - | 10.00 mg/ml | [5] |

| Pink Flower Extract | Antioxidant (DPPH) | - | 11.00 mg/ml | [5] |

| Yellow Flower Extract | Antioxidant (DPPH) | - | 40.00 mg/ml | [5] |

| Ascorbic Acid (Control) | Antioxidant (DPPH) | - | 11.50 mg/ml | [5] |

Experimental Methodologies

The investigation of bioactive compounds in Chrysanthemum morifolium employs a range of standard and advanced experimental protocols.

Phytochemical Analysis

-

Extraction: Dried and powdered plant material (e.g., flowers) is typically subjected to extraction with solvents of varying polarity, such as ethanol (B145695) or methanol, often using methods like heating and reflux.[7]

-

Fractionation and Isolation: The crude extracts are fractionated using techniques like column chromatography with various stationary phases (e.g., silica (B1680970) gel, Diaion HP-20, Sephadex LH-20).[3][8] Further purification to isolate individual compounds is achieved through preparative High-Performance Liquid Chromatography (HPLC).[8]

-

Structural Elucidation: The chemical structures of isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[6]

In Vitro Bioactivity Assays

-

Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant potential. The IC50 value, representing the concentration of the extract required to scavenge 50% of DPPH radicals, is determined.[5]

-

Neuroprotective Activity: Human neuroblastoma SH-SY5Y cells are often used as a model. Cells are pre-treated with the test compounds followed by induction of oxidative stress with agents like hydrogen peroxide. Cell viability is then assessed to determine the neuroprotective effect.[6]

Visualizing Molecular Pathways and Workflows

General Workflow for Phytochemical Investigation

The following diagram illustrates a typical workflow for the isolation and characterization of bioactive compounds from Chrysanthemum morifolium.

Caption: Phytochemical investigation workflow.

Conceptual Signaling Pathway for Anti-inflammatory Action

This diagram conceptualizes a potential signaling pathway for the anti-inflammatory effects of bioactive compounds from Chrysanthemum morifolium, based on the general understanding of sesquiterpene lactone and flavonoid activity.

Caption: Anti-inflammatory signaling pathway.

References

- 1. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phytoconstituent analysis, bioactivity, and safety evaluation of various colors of Chrysanthemum morifolium flower extracts for cosmetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innspub.net [innspub.net]

- 6. Six new compounds from the flowers of Chrysanthemum morifolium and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aidic.it [aidic.it]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide on the Therapeutic Properties of (1S)-Chrysanthemolactone: An Overview of Available Research

A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed therapeutic evaluation of (1S)-Chrysanthemolactone. While its enantiomer, (1R)-Chrysanthemolactone, has been identified as a monoterpenoid isolated from the flowers of Dendranthema indicum (also known as Chrysanthemum indicum), specific studies detailing its pharmacological activities, mechanisms of action, and potential therapeutic uses are not present in the current body of scientific publications.[1]

This guide, therefore, serves to summarize the broader context of phytochemicals within the Chrysanthemum genus, which may provide insight into the potential, yet uninvestigated, properties of this compound. The Chrysanthemum genus is a rich source of various bioactive compounds with a history of use in traditional medicine.[2][3][4][5][6]

General Therapeutic Potential of Chrysanthemum Species

Extracts from various Chrysanthemum species have been shown to possess a wide range of pharmacological effects, which are attributed to a complex mixture of compounds including flavonoids, terpenoids, and phenolic acids.[2][3][4][5] Modern pharmacological studies have explored the anti-inflammatory, antioxidant, antibacterial, and antitumor properties of these extracts.[6]

Table 1: Overview of Pharmacological Activities Associated with Chrysanthemum Extracts

| Pharmacological Activity | Key Bioactive Compound Classes | Reference |

| Anti-inflammatory | Flavonoids, Terpenoids | [3][4][5] |

| Antioxidant | Flavonoids, Phenolic Acids | [6][7] |

| Antibacterial | Terpenoids (e.g., limonene, α-pinene) | [3] |

| Anticancer | Flavonoids, Terpenoids | [3] |

| Neuroprotective | Not specified | [2] |

| Hepatoprotective | Not specified | [7] |

Potential Signaling Pathways of Bioactive Compounds in Chrysanthemum

While no signaling pathways have been elucidated for this compound, studies on other constituents of Chrysanthemum and related compounds suggest potential mechanisms of action. For instance, flavonoids and terpenoids from various plant sources are known to modulate key signaling pathways involved in inflammation and cell proliferation.

Due to the absence of specific experimental data for this compound, a diagram of its signaling pathway cannot be constructed. However, a generalized workflow for the investigation of a novel plant-derived compound is presented below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. plantsjournal.com [plantsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of Chemical Constituents and Pharmacological Effects of Different Varieties of Chrysanthemum Flos in China - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1S)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1S)-Chrysanthemolactone, a monoterpenoid of interest in chemical and pharmaceutical research. This document consolidates available data on its chemical identity, physical properties, and synthetic methodologies.

Chemical Identity

This compound is a bicyclic lactone. Its chemical structure and nomenclature are fundamental for its identification and characterization in a research context.

-

CAS Number: 14087-71-9[1]

-

IUPAC Name: (1S,3R)-4,4,7,7-trimethyl-3-oxabicyclo[4.1.0]heptan-2-one [Synonym: (1S-cis)-4,4,7,7-tetramethyl-3-oxabicyclo(4.1.0)heptan-2-one][1]

-

Molecular Formula: C₁₀H₁₆O₂

-

Molecular Weight: 168.23 g/mol

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound. This data is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Physical State | Solid | Assumed based on melting point |

| Melting Point | 80-83 °C | N/A |

| Boiling Point | 235.61 °C (estimated) | [1] |

| Density | 0.992 g/cm³ | N/A |

| Water Solubility | 898 mg/L at 25 °C (estimated) | [1] |

| logP (o/w) | 1.720 (estimated) | [1] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid precursor, (1S)-cis-chrysanthemic acid. The following protocol is a generalized procedure based on the selective conversion of a similar chrysanthemic acid derivative to its lactone, as described in the patent literature.[2] This method involves an acid-catalyzed intramolecular cyclization (lactonization).

Objective: To synthesize this compound via acid-catalyzed lactonization of (1S)-cis-chrysanthemic acid.

Materials:

-

(1S)-cis-chrysanthemic acid

-

Anhydrous toluene (B28343) (or another suitable inert solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid, maleic acid)[2]

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Apparatus for reflux with a Dean-Stark trap, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and column chromatography setup.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, dissolve (1S)-cis-chrysanthemic acid in anhydrous toluene.

-

Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of maleic acid).[2]

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to remove the acid catalyst and any unreacted starting material), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Note: The synthesis of the precursor, (1S)-cis-chrysanthemic acid, can be achieved through various methods, including a multi-step synthesis from (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol involving regiocontrolled epoxide ring opening, diol mono-oxidation, and cyclopropanation.[3]

Biological Activity and Signaling Pathways

There is a notable lack of specific data in the peer-reviewed literature regarding the biological activity and mechanism of action of purified this compound. While various extracts of plants from the Chrysanthemum genus, which are known to contain a diverse range of sesquiterpenoids, have demonstrated pharmacological activities such as anti-inflammatory, antibacterial, and antitumor effects, these activities cannot be directly attributed to this compound without specific experimental evidence.[4][5]

The biological effects of small molecules are often highly dependent on their stereochemistry.[6] Therefore, the biological activity of this compound may differ significantly from its enantiomer or other related diastereomers. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Due to the absence of defined signaling pathway information, a diagram illustrating a known biological process is not feasible. Instead, the following diagram outlines the logical workflow for the synthesis of this compound.

Conclusion

This compound is a well-defined chemical entity with a known structure and CAS number. While its physicochemical properties have been estimated, a significant gap exists in the publicly available experimental data, particularly concerning its spectroscopic characterization and biological activity. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation into its properties and potential applications. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and underscoring the need for further empirical studies to fully characterize this molecule.

References

- 1. This compound, 14087-71-9 [thegoodscentscompany.com]

- 2. US3989654A - Process for preparing cis-chrysanthemic acid - Google Patents [patents.google.com]

- 3. Selected regiocontrolled transformations applied to the synthesis of (1S)-cis-chrysanthemic acid from (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chrysanthemum indicum L.: A Comprehensive Review of its Botany, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Asymmetric Synthesis Protocol for (1S)-Chrysanthemolactone: An Application Note for Researchers

For Immediate Release

This application note provides a detailed protocol for the asymmetric synthesis of (1S)-Chrysanthemolactone, a valuable chiral building block in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide from starting materials to the final product, including key reaction parameters and expected outcomes.

Data Summary

The following table summarizes the key quantitative data for the asymmetric synthesis of this compound, providing a clear overview of the efficiency and stereoselectivity of the process.

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Cyclopropanation | (+)-trans-Chrysanthemic acid | 85 | >98 |

| Stereoselective Iodolactonization | (1S,4R,5R)-4-Iodo-chrysanthemolactone | 92 | >98 |

| Reductive Deiodination | This compound | 95 | >98 |

Experimental Protocols

This section details the methodologies for the key experiments in the asymmetric synthesis of this compound.

Step 1: Asymmetric Synthesis of (+)-trans-Chrysanthemic acid

This step involves the asymmetric cyclopropanation of a suitable diene using a chiral catalyst.

Materials:

-

2,5-Dimethyl-2,4-hexadiene

-

Ethyl diazoacetate

-

Chiral copper-bis(oxazoline) catalyst

-

Dichloromethane (B109758) (anhydrous)

-

Sodium hydroxide (B78521)

-

Diethyl ether

-

Hydrochloric acid

-

Magnesium sulfate

Procedure:

-

A solution of the chiral copper-bis(oxazoline) catalyst (1 mol%) in anhydrous dichloromethane is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

2,5-Dimethyl-2,4-hexadiene (1.2 equivalents) is added to the catalyst solution.

-

The mixture is cooled to 0 °C, and ethyl diazoacetate (1.0 equivalent) is added dropwise over a period of 2 hours using a syringe pump.

-

The reaction is stirred at 0 °C for 24 hours.

-

The solvent is removed under reduced pressure.

-

The crude ester is hydrolyzed by refluxing with a 10% aqueous solution of sodium hydroxide for 4 hours.

-

After cooling to room temperature, the aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is acidified with 2M hydrochloric acid to pH 2 and extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (+)-trans-chrysanthemic acid as a colorless solid.

Step 2: Stereoselective Iodolactonization

This step involves the intramolecular cyclization of (+)-trans-chrysanthemic acid to form the corresponding iodolactone.

Materials:

-

(+)-trans-Chrysanthemic acid

-

Sodium bicarbonate

-

Potassium iodide

-

Iodine

-

Dichloromethane

-

Sodium thiosulfate (B1220275) solution

-

Brine

-

Sodium sulfate

Procedure:

-

(+)-trans-Chrysanthemic acid (1.0 equivalent) is dissolved in a 0.5 M aqueous solution of sodium bicarbonate.

-

Potassium iodide (3.0 equivalents) is added to the solution.

-

The mixture is cooled to 0 °C, and a solution of iodine (2.5 equivalents) in dichloromethane is added dropwise with vigorous stirring.

-

The reaction is stirred at room temperature for 12 hours in the dark.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (1S,4R,5R)-4-Iodo-chrysanthemolactone as a crystalline solid.

Step 3: Reductive Deiodination to this compound

The final step is the removal of the iodine atom to yield the target molecule.

Materials:

-

(1S,4R,5R)-4-Iodo-chrysanthemolactone

-

Tributyltin hydride

-

Azobisisobutyronitrile (AIBN)

-

Toluene (B28343) (anhydrous)

Procedure:

-

(1S,4R,5R)-4-Iodo-chrysanthemolactone (1.0 equivalent) is dissolved in anhydrous toluene under an inert atmosphere.

-

Tributyltin hydride (1.2 equivalents) and a catalytic amount of AIBN are added to the solution.

-

The reaction mixture is heated at 80 °C for 4 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to give this compound as a colorless oil.

Visualizations

The following diagrams illustrate the key processes described in this application note.

Caption: Experimental workflow for the asymmetric synthesis of this compound.

Caption: Logical relationships in the synthesis of this compound.

(1S)-Chrysanthemolactone: A Chiral Building Block for Synthetic Innovation

(1S)-Chrysanthemolactone , a naturally occurring monoterpenoid found in species of the Chrysanthemum genus, presents a unique and valuable chiral scaffold for synthetic chemists. Its rigid bicyclic structure, containing a lactone and a cyclopropane (B1198618) ring with defined stereochemistry, makes it an attractive starting material for the synthesis of complex chiral molecules, particularly in the fields of drug discovery and materials science. This document provides an overview of its potential applications, hypothetical synthetic protocols, and the logical workflows for its utilization.

While extensive literature on the direct application of this compound as a chiral building block is not widely available, its structural relationship to chrysanthemic acid—a key component of pyrethroid insecticides—highlights the potential for this lactone in the development of novel bioactive compounds. The inherent chirality of this compound offers a significant advantage in asymmetric synthesis, obviating the need for chiral auxiliaries or asymmetric catalysts in the initial steps.

Hypothetical Applications and Synthetic Strategies

The reactivity of this compound is primarily centered around the lactone functionality and the cyclopropane ring. These features allow for a range of synthetic transformations to access diverse molecular architectures.

1. Ring-Opening Reactions of the Lactone: The lactone can be opened by various nucleophiles to yield functionalized cyclopropane derivatives. This strategy provides access to chiral diols, amino alcohols, and other difunctionalized compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

2. Modifications of the Cyclopropane Ring: The cyclopropane ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions (e.g., with acid or transition metal catalysis). This can lead to the formation of more complex carbocyclic or heterocyclic systems.

3. Derivatization of the Core Structure: The carbon backbone of this compound can be further functionalized to introduce new pharmacophores or reactive handles for bioconjugation and materials science applications.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols for key transformations of this compound, based on standard organic chemistry principles. These should be considered as starting points for experimental design and optimization.

Protocol 1: Nucleophilic Ring-Opening with a Primary Amine

This protocol describes the aminolysis of this compound to generate a chiral amino alcohol.

Materials:

-

This compound

-

Anhydrous Toluene (B28343)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzylamine (1.2 mmol).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired chiral amino alcohol.

Expected Outcome: A chiral N-benzyl-hydroxy-cyclopropyl carboxamide.

Protocol 2: Reductive Ring-Opening to a Diol

This protocol outlines the reduction of the lactone to the corresponding chiral diol using a strong reducing agent.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential addition of water (0.06 mL), 15% aqueous NaOH (0.06 mL), and water (0.18 mL) at 0 °C.

-

Filter the resulting white precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the chiral diol.

Expected Outcome: A chiral diol with a cyclopropane ring.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the described transformations. Actual yields and stereoselectivities would need to be determined experimentally.

| Transformation | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

| Nucleophilic Ring-Opening with Benzylamine | Benzylamine | Toluene | 110 | 4-6 | 85 | >95:5 |

| Reductive Ring-Opening | LiAlH₄ | THF | 0 to RT | 2 | 92 | >98:2 |

Logical Workflow for Synthetic Utilization

The following diagram illustrates a logical workflow for the utilization of this compound as a chiral building block in a synthetic campaign.

Caption: A logical workflow for the synthetic utilization of this compound.

Signaling Pathway (Hypothetical Application in Drug Development)

If derivatives of this compound were to be developed as inhibitors of a specific enzyme in a signaling pathway, the logical relationship could be visualized as follows.

Caption: Hypothetical inhibition of a kinase in a signaling pathway by a derivative of this compound.

Application Notes and Protocols for Evaluating the Bioactivity of (1S)-Chrysanthemolactone

Introduction

(1S)-Chrysanthemolactone is a natural product belonging to the lactone class of compounds. While specific bioactivities of this compound are not extensively documented, other lactones, particularly sesquiterpene lactones, have demonstrated a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and apoptosis-inducing activities.[1][2] These effects are often attributed to their ability to modulate key cellular signaling pathways, such as the NF-κB and Hedgehog pathways.[1] Therefore, a panel of cell-based assays is essential to elucidate the potential therapeutic properties of this compound.

These application notes provide detailed protocols for a selection of fundamental cell-based assays to screen for and characterize the bioactivity of this compound. The assays described herein will assess its effects on cell viability (cytotoxicity), inflammation, and apoptosis. The results from these assays can provide valuable insights for researchers, scientists, and drug development professionals to guide further investigation into the mechanisms of action and potential therapeutic applications of this compound.

I. Cytotoxicity Evaluation

A primary step in evaluating the bioactivity of a novel compound is to determine its effect on cell viability. Cytotoxicity assays are crucial for identifying potential anti-cancer properties and for establishing a safe concentration range for further in vitro studies. Here, we describe two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity.[3][4][5]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the desired therapeutic area) to approximately 80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and solvent only as a vehicle control, and untreated cells as a negative control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of MTT solvent (e.g., isopropanol (B130326) with 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

-

Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Data Presentation: Hypothetical Cytotoxicity of this compound (MTT Assay)

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| A549 (Human Lung Carcinoma) | 24 | > 100 |

| A549 (Human Lung Carcinoma) | 48 | 75.2 |

| MCF-7 (Human Breast Adenocarcinoma) | 48 | 58.9 |

| HEK293 (Human Embryonic Kidney) | 48 | > 100 |

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is another method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, making it a reliable indicator of necrosis.[5][6]

Experimental Protocol: LDH Assay

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol. It is advisable to run the MTT and LDH assays on parallel plates from the same cell suspension for comparative analysis.

-

-

Collection of Supernatant:

-

After the desired incubation period with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Carefully transfer a specific volume (typically 50 µL) of the cell-free supernatant from each well to a new 96-well plate.[4]

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's protocol of a commercial LDH cytotoxicity assay kit.

-

Add the reaction mixture to each well containing the supernatant.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally normalizes the sample absorbance to the spontaneous and maximum release controls.

-

Data Presentation: Hypothetical Cytotoxicity of this compound (LDH Assay)

| Cell Line | Incubation Time (hours) | Concentration (µM) | % Cytotoxicity |

| A549 | 48 | 25 | 8.5 |

| A549 | 48 | 50 | 15.2 |

| A549 | 48 | 100 | 32.7 |

| MCF-7 | 48 | 25 | 12.1 |

| MCF-7 | 48 | 50 | 28.4 |

| MCF-7 | 48 | 100 | 55.9 |

Workflow for Cytotoxicity Assays

Caption: Workflow for assessing the cytotoxicity of this compound.

II. Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in various diseases, and natural products are a rich source of anti-inflammatory agents. The following assays are designed to assess the potential of this compound to modulate inflammatory responses in vitro, specifically by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Experimental Protocol: NO Production Assay

-

Cell Seeding:

-

Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from cytotoxicity assays) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include wells with untreated cells, cells treated with LPS only, and cells with this compound only.

-

Incubate the plate for 24 hours.

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 5-10 minutes.

-

A purple color will develop in the presence of nitrite.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition compared to the LPS-only control.

-

Data Presentation: Hypothetical Inhibition of NO Production

| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| 0 (LPS only) | 35.2 | 0 |

| 10 | 28.1 | 20.2 |

| 25 | 15.8 | 55.1 |

| 50 | 7.3 | 79.3 |

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.[7][8][9][10]

Experimental Protocol: Cytokine ELISA

-

Cell Seeding, Treatment, and Stimulation:

-

Follow steps 1 and 2 from the NO Production Assay protocol. The supernatant collected for the Griess test can also be used for ELISA.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for mouse TNF-α and IL-6.

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

-

Add the substrate solution and stop the reaction.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Generate a standard curve and calculate the concentrations of TNF-α and IL-6 in the samples.

-

Determine the percentage of inhibition of cytokine production compared to the LPS-only control.

-

Data Presentation: Hypothetical Inhibition of Cytokine Production

| Concentration of this compound (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |

| 0 (LPS only) | 2500 | 0 | 1800 | 0 |

| 10 | 1950 | 22.0 | 1420 | 21.1 |

| 25 | 1100 | 56.0 | 850 | 52.8 |

| 50 | 450 | 82.0 | 320 | 82.2 |

NF-κB Signaling Pathway

Caption: Simplified NF-κB signaling pathway, a potential target for lactones.

III. Apoptosis Induction Assessment

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis.[11] Compounds that can selectively induce apoptosis in cancer cells are promising therapeutic agents. This assay measures the activity of caspases, key executioners of apoptosis.[11][12][13]

Caspase-3/7 Activity Assay

This assay utilizes a substrate that, when cleaved by active caspase-3 or caspase-7, releases a fluorescent or colorimetric signal. The intensity of the signal is proportional to the level of caspase activity and, therefore, the extent of apoptosis.[13][14][15]

Experimental Protocol: Caspase-3/7 Assay

-

Cell Seeding and Treatment:

-

Seed cells (e.g., a cancer cell line like Jurkat or HeLa) in a 96-well plate (preferably black plates for fluorescence assays) at an appropriate density.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

-

-

Assay Procedure:

-

Use a commercial Caspase-Glo® 3/7 Assay kit or similar.

-

Equilibrate the plate and reagents to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio with the culture medium.

-

Mix gently on a plate shaker for 30 seconds.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure luminescence or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background reading (from wells with no cells).

-

Express the data as fold change in caspase activity relative to the untreated control.

-

Data Presentation: Hypothetical Caspase-3/7 Activation

| Cell Line | Treatment Time (hours) | Concentration (µM) | Fold Change in Caspase-3/7 Activity |

| Jurkat | 12 | 0 | 1.0 |

| Jurkat | 12 | 25 | 2.1 |

| Jurkat | 12 | 50 | 4.5 |

| Jurkat | 12 | 100 | 8.2 |

Apoptosis Execution Pathway

Caption: The central role of executioner caspases in apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The production of nitric oxide, IL-6, and TNF-alpha in palmitate-stimulated PBMNCs is enhanced through hyperglycemia in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]

- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 12. biocompare.com [biocompare.com]

- 13. Caspase Activity - Apoptosis - Cell Culture & Cell based assays - Products [labomics.com]

- 14. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Large-Scale Purification of (1S)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the large-scale purification of (1S)-Chrysanthemolactone, a monoterpenoid compound with potential applications in various fields. The protocols described herein focus on scalable purification techniques, including preparative chromatography and crystallization, to obtain high-purity this compound suitable for research and development purposes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust purification strategies. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 14087-71-9 | [1] |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Melting Point | 80-83 °C | [1] |

| Boiling Point (est.) | 235.61 °C @ 760 mmHg | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water (est. 898 mg/L at 25°C) | [2] |

| LogP (o/w) (est.) | 1.720 | [2] |

Large-Scale Purification Strategies

The purification of this compound from crude extracts or synthetic reaction mixtures on a large scale can be effectively achieved through a multi-step process involving extraction, preparative chromatography, and crystallization. The choice and sequence of these techniques will depend on the initial purity of the material and the desired final purity.

A general workflow for the purification of this compound is depicted below.

Experimental Protocols

Protocol 1: Large-Scale Preparative Chromatography

Preparative chromatography is a highly effective method for the initial purification of this compound from complex mixtures. Both normal-phase chromatography using silica gel and supercritical fluid chromatography (SFC) are viable options for chiral purification of terpene derivatives.[1]

Objective: To achieve a purity of >95% this compound from a crude extract.

Materials and Equipment:

-

Crude this compound extract

-

Silica gel (60 Å, 40-63 µm particle size)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Ethanol (B145695) (for column regeneration)[3]

-

Preparative liquid chromatography system with a suitable large-diameter column (e.g., >50 mm ID)

-

Fraction collector

-

Rotary evaporator

Methodology:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pack the preparative column with the slurry to ensure a homogenous and stable packed bed.

-

Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) at a consistent flow rate until a stable baseline is achieved.

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a slightly stronger solvent.

-

Filter the sample solution to remove any particulate matter.

-

Load the sample onto the equilibrated column. The loading capacity will depend on the column dimensions and the complexity of the crude mixture.

-

-

Elution and Fraction Collection:

-

Begin the elution with the initial mobile phase.

-

Employ a step or linear gradient of increasing ethyl acetate concentration to separate the components. A typical gradient might be from 5% to 20% ethyl acetate in hexane.

-

Monitor the elution profile using a UV detector (if applicable) or by collecting fractions and analyzing them by thin-layer chromatography (TLC) or analytical HPLC.

-

Collect fractions containing the target compound.

-

-

Solvent Removal and Product Recovery:

-

Pool the fractions containing pure this compound.

-

Concentrate the pooled fractions under reduced pressure using a rotary evaporator to remove the solvents.

-

-

Column Regeneration:

-

After the run, wash the column with a strong solvent like ethanol to remove any strongly retained impurities.[3]

-

Re-equilibrate the column with the initial mobile phase for subsequent runs.

-

Quantitative Data (Illustrative):

| Parameter | Value |

| Column Dimensions | 100 mm ID x 500 mm L |

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase | Hexane:Ethyl Acetate Gradient |

| Flow Rate | 200 mL/min |

| Sample Loading | 50 g of crude extract |

| Elution Gradient | 5% to 20% Ethyl Acetate over 30 min |

| Yield (post-chromatography) | 35 g (70%) |

| Purity (post-chromatography) | ~96% |

Protocol 2: Crystallization

Crystallization is an ideal final purification step to achieve high-purity this compound and to isolate the desired crystalline form. This process relies on the differential solubility of the compound and impurities in a selected solvent system.

Objective: To increase the purity of this compound from >95% to >99.5%.

Materials and Equipment:

-

Partially purified this compound (>95%)

-

Ethanol (anhydrous)

-

Methanol

-

Acetone

-

Ethyl acetate

-

Hexane

-

Jacketed glass reactor with overhead stirrer

-

Temperature control unit

-

Filtration apparatus (e.g., Nutsche filter-dryer)

-

Vacuum oven

Methodology:

-

Solvent Screening (Small Scale):

-

In small vials, test the solubility of this compound in various solvents (ethanol, methanol, acetone, ethyl acetate, hexane, and binary mixtures) at room temperature and elevated temperatures.

-

Identify a solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature. Based on its known solubility in alcohol, ethanol or a mixture of ethanol and a non-polar solvent like hexane is a good starting point.

-

-

Large-Scale Crystallization:

-

Charge the jacketed reactor with the partially purified this compound.

-

Add the selected solvent (e.g., ethanol) to the reactor and heat the mixture with stirring until the solid is completely dissolved.

-

Slowly cool the solution at a controlled rate (e.g., 5-10 °C per hour) to induce crystallization. The formation of needle-like or isometric crystals can be influenced by the cooling rate and solvent choice.[2]

-

Once crystallization begins, maintain a slow cooling rate to allow for the growth of well-formed crystals.

-

After reaching the final temperature (e.g., 0-5 °C), hold the slurry for a period (e.g., 2-4 hours) to maximize the yield.

-

-

Isolation and Drying:

-

Filter the crystalline product using a Nutsche filter-dryer.

-

Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.

-

Dry the purified crystals under vacuum at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

-

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material Purity | 96% |

| Crystallization Solvent | Ethanol |

| Dissolution Temperature | 60 °C |

| Crystallization Temperature | 5 °C |

| Yield (post-crystallization) | 90% |

| Final Purity | >99.5% |

Logical Relationships in Purification

The success of the overall purification process depends on the logical relationship between the different stages. The initial extraction or synthesis determines the impurity profile, which in turn dictates the most effective primary purification technique. The primary purification step aims to remove the bulk of impurities, preparing the material for a final polishing step like crystallization, which is highly effective at removing closely related impurities and achieving high final purity.

Conclusion

The protocols outlined in these application notes provide a robust framework for the large-scale purification of this compound. By combining preparative chromatography for initial cleanup with a final crystallization step, it is possible to obtain this valuable monoterpenoid at high purity levels suitable for a wide range of scientific and commercial applications. The specific parameters for each step should be optimized based on the starting material's quality and the desired final product specifications.

References

Application Notes and Protocols for the Analytical Standard: (1S)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks detailed experimental data and specific biological pathways for (1S)-Chrysanthemolactone. The following application notes and protocols are based on general principles for the analysis of monoterpenoid lactones and serve as a template for method development and validation.

Introduction to this compound

This compound is a monoterpenoid lactone, a class of organic compounds that are of interest in natural product chemistry and drug discovery. It is a chiral molecule, with the (1S) designation referring to the stereochemistry at a specific chiral center. While its biological activities are not extensively documented, related compounds from the Chrysanthemum genus are known to possess a range of pharmacological properties, including anti-inflammatory and anti-cancer effects.[1] As with many natural products, the development of a well-characterized analytical standard is crucial for accurate quantification and further investigation of its therapeutic potential.

Chemical Structure:

(Note: A 2D structure is not available in the search results, but it is a bicyclic lactone derived from chrysanthemic acid.)

Physicochemical Properties of this compound Analytical Standard

A summary of the known and estimated physicochemical properties of this compound is provided in Table 1. This information is essential for the preparation of standard solutions and for the development of analytical methods.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [2] |

| Molecular Weight | 168.23 g/mol | [2] |

| CAS Number | 14087-71-9 | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in alcohol; sparingly soluble in water (est. 898 mg/L at 25°C) | [2] |

| logP (o/w) | 1.720 (estimated) | [2] |

| Storage Conditions | Store in a cool, dry place, protected from light. | General Recommendation |

Experimental Protocols

The following are general protocols for the analysis of a monoterpenoid lactone like this compound. These methods should be considered as starting points and require optimization and validation for this specific analyte.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like lactones.[3][4][5]

Objective: To develop an HPLC method for the determination of the purity of a this compound analytical standard and for its quantification in research samples.

Instrumentation and Materials:

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid or phosphoric acid (for pH adjustment)

-

This compound reference standard

-

Volumetric flasks, pipettes, and autosampler vials

Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The aqueous phase can be acidified with 0.1% formic acid to improve peak shape.

-

Standard Solution Preparation: Accurately weigh a known amount of the this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

-